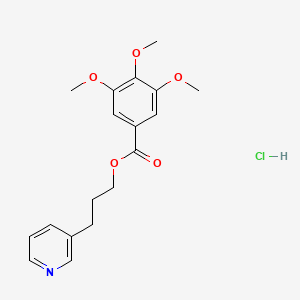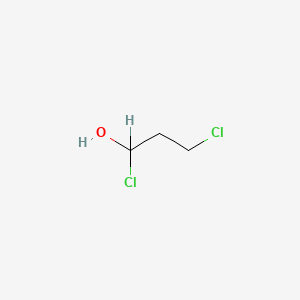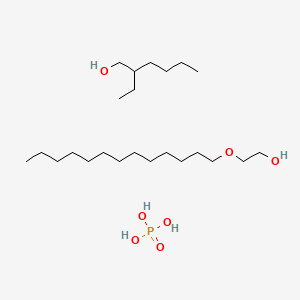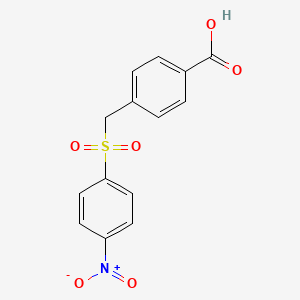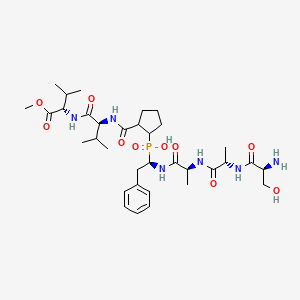
L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a phosphinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester typically involves multi-step organic synthesis techniques The process may start with the protection of amino acid functional groups, followed by the coupling of amino acid residues using peptide bond formation reactions
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers and large-scale reactors. The process is optimized for yield and purity, with careful monitoring of reaction conditions and purification steps, such as chromatography and crystallization.
化学反応の分析
Types of Reactions
L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl and phosphinyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl and phosphinyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases related to amino acid metabolism.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
L-Valine derivatives: Compounds with similar amino acid residues but different functional groups.
Phosphinyl-containing peptides: Peptides that include a phosphinyl group but differ in amino acid sequence.
Cyclopentyl derivatives: Molecules containing a cyclopentyl ring but lacking the complex peptide structure.
Uniqueness
L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester is unique due to its combination of multiple amino acid residues, a phosphinyl group, and a cyclopentyl moiety. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from simpler analogs.
特性
CAS番号 |
126333-35-5 |
|---|---|
分子式 |
C34H55N6O10P |
分子量 |
738.8 g/mol |
IUPAC名 |
[(1R)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-2-phenylethyl]-[2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]cyclopentyl]phosphinic acid |
InChI |
InChI=1S/C34H55N6O10P/c1-18(2)27(33(46)40-28(19(3)4)34(47)50-7)39-31(44)23-14-11-15-25(23)51(48,49)26(16-22-12-9-8-10-13-22)38-30(43)21(6)36-29(42)20(5)37-32(45)24(35)17-41/h8-10,12-13,18-21,23-28,41H,11,14-17,35H2,1-7H3,(H,36,42)(H,37,45)(H,38,43)(H,39,44)(H,40,46)(H,48,49)/t20-,21-,23?,24-,25?,26+,27-,28-/m0/s1 |
InChIキー |
ZPVMCCHLCDLGSU-MGJFPLSCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)(C2CCCC2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1P(=O)(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





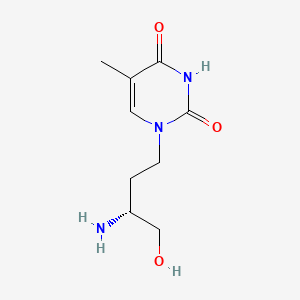
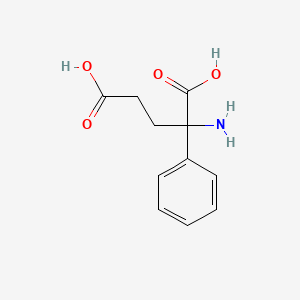
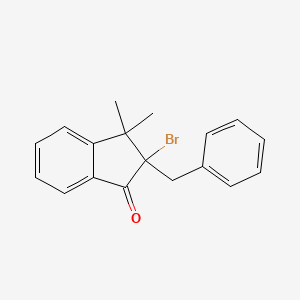
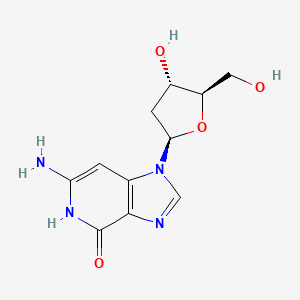
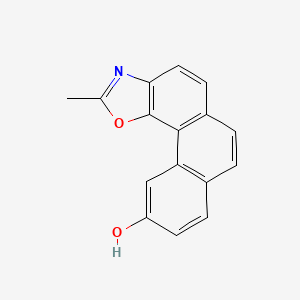
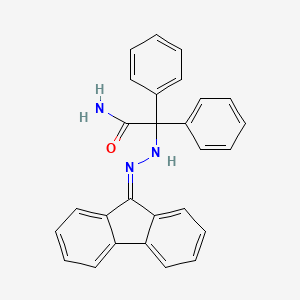
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
